molecular formula C11H21BrO2 B8700529 3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane CAS No. 103781-35-7

3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane

Cat. No. B8700529
M. Wt: 265.19 g/mol
InChI Key: IPMVZJJKTCBGMM-UHFFFAOYSA-N
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Patent
US06666989B1

Procedure details

A 50% aqueous sodium hydroxide solution (65.0 g), tetrabutylammonium bromide (0.8 g, 2.5 mmol) and hexane (200 ml) were cooled with stirring in an ice bath. Compound 29 (16.32 g, 0.16 mol) and 1,6-dibromohexane (30) (100.00 g, 0.41 mol) were added and the reaction was left stirring until it reached room temperature; the reaction mixture was then heated under reflux for 3 h and then cooled to below 5° C. Water (300 ml) was added and the organic layer was retained and dried (Na2SO4). The drying agent was filtered off and the solvent was removed in vacuo. The resulting oil was purified by column chromatography [dichloromethane:hexane (1:6), to remove excess dibromohexane, dichloromethane, to isolate the product and then ethyl acetate to obtain the doubly reacted product) on silica.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
16.32 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CCCCCC.[OH:9][CH2:10][C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.O>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][O:9][CH2:10][C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
16.32 g
Type
reactant
Smiles
OCC1(COC1)C
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left
STIRRING
Type
STIRRING
Details
stirring until it
CUSTOM
Type
CUSTOM
Details
reached room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 5° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography [dichloromethane:hexane (1:6)
CUSTOM
Type
CUSTOM
Details
to remove excess dibromohexane, dichloromethane
CUSTOM
Type
CUSTOM
Details
to isolate the product

Outcomes

Product
Name
Type
Smiles
BrCCCCCCOCC1(COC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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